N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide
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Overview
Description
N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.
Addition of the Cyanopropyl Group: The cyanopropyl group can be added through a nucleophilic addition reaction using a cyanide source.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides and nucleophiles such as sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: As a tool for studying the effects of piperidine derivatives on biological systems.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide would depend on its specific molecular targets and pathways. Typically, piperidine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanopropyl)-1-[(4-fluorophenyl)methyl]piperidine-3-carboxamide
- N-(1-cyanopropyl)-1-[(3-chlorophenyl)methyl]piperidine-3-carboxamide
- N-(1-cyanopropyl)-1-[(3-methylphenyl)methyl]piperidine-3-carboxamide
Uniqueness
N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O/c1-2-16(10-19)20-17(22)14-6-4-8-21(12-14)11-13-5-3-7-15(18)9-13/h3,5,7,9,14,16H,2,4,6,8,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALALNVKOMVTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1CCCN(C1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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